molecular formula C20H27N3O3 B7499433 1-[4-(4-Acetylpiperazine-1-carbonyl)-4-phenylpiperidin-1-yl]ethanone

1-[4-(4-Acetylpiperazine-1-carbonyl)-4-phenylpiperidin-1-yl]ethanone

Cat. No. B7499433
M. Wt: 357.4 g/mol
InChI Key: ZDHMKTSKDSZNMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Acetylpiperazine-1-carbonyl)-4-phenylpiperidin-1-yl]ethanone, also known as ACPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ACPP is a piperidine derivative that has been synthesized and studied extensively in the past few decades.

Scientific Research Applications

1-[4-(4-Acetylpiperazine-1-carbonyl)-4-phenylpiperidin-1-yl]ethanone has been studied extensively for its potential applications in various fields such as neuroscience, drug discovery, and cancer research. In neuroscience, 1-[4-(4-Acetylpiperazine-1-carbonyl)-4-phenylpiperidin-1-yl]ethanone has been shown to selectively target and label neurons in the brain, making it a useful tool for studying neuronal circuits and synaptic plasticity. In drug discovery, 1-[4-(4-Acetylpiperazine-1-carbonyl)-4-phenylpiperidin-1-yl]ethanone has been used as a scaffold for the development of new drugs targeting various diseases such as Alzheimer's and Parkinson's. In cancer research, 1-[4-(4-Acetylpiperazine-1-carbonyl)-4-phenylpiperidin-1-yl]ethanone has been shown to selectively target cancer cells, making it a potential therapeutic agent for the treatment of cancer.

Mechanism of Action

The mechanism of action of 1-[4-(4-Acetylpiperazine-1-carbonyl)-4-phenylpiperidin-1-yl]ethanone is not fully understood, but it is believed to interact with specific receptors or enzymes in the body. 1-[4-(4-Acetylpiperazine-1-carbonyl)-4-phenylpiperidin-1-yl]ethanone has been shown to selectively bind to certain proteins, such as the sigma-1 receptor and the dopamine transporter, which are involved in various physiological processes.
Biochemical and Physiological Effects:
1-[4-(4-Acetylpiperazine-1-carbonyl)-4-phenylpiperidin-1-yl]ethanone has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroscience, 1-[4-(4-Acetylpiperazine-1-carbonyl)-4-phenylpiperidin-1-yl]ethanone has been shown to selectively label neurons in the brain, allowing for the study of neuronal circuits and synaptic plasticity. In drug discovery, 1-[4-(4-Acetylpiperazine-1-carbonyl)-4-phenylpiperidin-1-yl]ethanone has been used as a scaffold for the development of new drugs targeting various diseases. In cancer research, 1-[4-(4-Acetylpiperazine-1-carbonyl)-4-phenylpiperidin-1-yl]ethanone has been shown to selectively target cancer cells, making it a potential therapeutic agent for the treatment of cancer.

Advantages and Limitations for Lab Experiments

1-[4-(4-Acetylpiperazine-1-carbonyl)-4-phenylpiperidin-1-yl]ethanone has several advantages for use in lab experiments, including its selectivity for specific targets, its ability to penetrate the blood-brain barrier, and its potential therapeutic applications. However, there are also limitations to its use, such as its high cost and the difficulty of synthesizing it in large quantities.

Future Directions

There are several future directions for research on 1-[4-(4-Acetylpiperazine-1-carbonyl)-4-phenylpiperidin-1-yl]ethanone, including the development of new drugs targeting specific diseases, the study of neuronal circuits and synaptic plasticity, and the potential therapeutic applications for cancer treatment. Additionally, there is a need for further research on the mechanism of action of 1-[4-(4-Acetylpiperazine-1-carbonyl)-4-phenylpiperidin-1-yl]ethanone and the potential side effects of its use.
Conclusion:
In conclusion, 1-[4-(4-Acetylpiperazine-1-carbonyl)-4-phenylpiperidin-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. 1-[4-(4-Acetylpiperazine-1-carbonyl)-4-phenylpiperidin-1-yl]ethanone has been shown to selectively target specific receptors and enzymes in the body, making it a useful tool for studying neuronal circuits and synaptic plasticity, drug discovery, and cancer research. While there are limitations to its use, there are also several future directions for research on 1-[4-(4-Acetylpiperazine-1-carbonyl)-4-phenylpiperidin-1-yl]ethanone that could lead to new therapeutic applications and insights into its mechanism of action.

Synthesis Methods

1-[4-(4-Acetylpiperazine-1-carbonyl)-4-phenylpiperidin-1-yl]ethanone can be synthesized using a multi-step process that involves the reaction of piperidine with acetyl chloride to form N-acetylpiperidine. This intermediate is then reacted with phenylmagnesium bromide to form 4-phenylpiperidine. Finally, the 4-phenylpiperidine is reacted with 4-(4-carbonylpiperazine-1-yl)benzoyl chloride to form 1-[4-(4-Acetylpiperazine-1-carbonyl)-4-phenylpiperidin-1-yl]ethanone.

properties

IUPAC Name

1-[4-(4-acetylpiperazine-1-carbonyl)-4-phenylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-16(24)21-10-8-20(9-11-21,18-6-4-3-5-7-18)19(26)23-14-12-22(13-15-23)17(2)25/h3-7H,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHMKTSKDSZNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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